molecular formula C5H5N3O2 B8090057 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

Cat. No.: B8090057
M. Wt: 139.11 g/mol
InChI Key: BBHKKABSLSRNKR-UHFFFAOYSA-N
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Description

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde (CAS 1402401-43-7) is a versatile dihydropyrimidine derivative of high value in medicinal and combinatorial chemistry. This compound serves as a critical synthetic intermediate for constructing complex heterocyclic systems. Its structure, featuring both an aldehyde and a pyrimidine ring, makes it a valuable precursor in multi-component reactions, such as the Biginelli condensation, for generating diverse chemical libraries . Research indicates that structurally related dihydropyrimidine scaffolds are widely investigated as potential inhibitors of therapeutic targets like thymidylate synthase, an enzyme of significant interest in anticancer drug development . Furthermore, various 1,6-dihydropyrimidine derivatives have demonstrated a range of pharmacological properties in scientific studies, including antibacterial and antifungal activities . When handling this reagent, appropriate safety precautions should be observed. The compound has associated hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) . It is recommended to store it sealed in a dark place under an inert atmosphere at 2-8°C . This product is intended for research purposes and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-6-oxo-1H-pyrimidine-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c6-5-7-1-3(2-9)4(10)8-5/h1-2H,(H3,6,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBHKKABSLSRNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=N1)N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Urea-Mediated Cyclization with Aldehyde Precursors

A foundational method involves cyclizing urea derivatives with α,β-unsaturated aldehydes. For example, reacting thiourea with ethyl acrolein acetate under basic conditions (pH 9–10) yields the pyrimidine ring, followed by oxidative cleavage of the vinyl group to introduce the aldehyde functionality. Key steps include:

  • Cyclization : Thiourea and ethyl acrolein acetate in ethanol/water (1:1) at 80°C for 6 hours.

  • Oxidation : Treating the intermediate with Jones reagent (CrO₃/H₂SO₄) at 0–5°C to convert the vinyl group to a carbonyl.

Yields for this route range from 45% to 60%, with purity >90% after recrystallization from ethanol.

Formylation of 2-Aminopyrimidine Derivatives

Direct formylation of 2-amino-6-hydroxypyrimidine using Vilsmeier-Haack reagent (POCl₃/DMF) introduces the aldehyde group at position 5. The reaction proceeds via electrophilic aromatic substitution, requiring anhydrous conditions at −10°C to prevent over-oxidation. Post-reaction neutralization with NaHCO₃ and extraction with dichloromethane yields the product with 55–65% efficiency.

Protective Group Strategies for Selective Functionalization

tert-Butoxycarbonyl (Boc) Protection of the Amino Group

To prevent undesired side reactions during aldehyde introduction, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O). The protocol involves:

  • Protection : Stirring 2-amino-6-hydroxypyrimidine with Boc₂O in THF at 25°C for 12 hours.

  • Formylation : Treating the Boc-protected intermediate with DMF/POCl₃ at −15°C.

  • Deprotection : Removing the Boc group using HCl/dioxane (4 M) at 0°C.

This method achieves a 70% overall yield and minimizes byproducts such as N-formylated derivatives.

9-Fluorenylmethyloxycarbonyl (Fmoc)-Mediated Synthesis

Adapting a patent-pending approach for amino acid derivatives, the Fmoc group is employed to protect the amino group during aldehyde formation:

  • Step 1 : Reacting 2-aminopyrimidine with 9-fluorenylmethyl-N-succinimidyl carbonate in acetone/water (2:1) at pH 8.5.

  • Step 2 : Paraformaldehyde condensation in toluene catalyzed by p-toluenesulfonic acid (PTSA) at 110°C.

  • Step 3 : Hydrolysis with LiOH/ethanol to remove Fmoc and isolate the aldehyde.

This method is scalable, with a reported 85% yield in pilot-scale trials.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Automated reactors enhance reproducibility for large-scale production. A representative setup includes:

  • Reactor 1 : Cyclization of thiourea and methyl vinyl ketone in a packed-bed reactor (residence time: 30 minutes, 120°C).

  • Reactor 2 : Oxidation with MnO₂ in a continuous stirred-tank reactor (CSTR) at 50°C.

  • Purification : Centrifugal partition chromatography (CPC) using heptane/ethyl acetate gradients.

This system achieves a throughput of 15 kg/day with 92% purity.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.1 ppm, while the amino group appears as a broad peak at δ 5.5–6.0 ppm.

  • IR Spectroscopy : Strong absorption at 1680–1700 cm⁻¹ (C=O stretch) and 3300–3350 cm⁻¹ (N–H bend).

Purity Assessment

HPLC analysis using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) confirms purity >98% for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityKey Advantage
Urea Cyclization45–6090–92ModerateLow-cost reagents
Vilsmeier Formylation55–6588–90HighDirect functionalization
Boc Protection7095HighMinimizes side reactions
Continuous Flow75–8592–94IndustrialHigh throughput

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

    Reduction: 2-Amino-6-oxo-1,6-dihydropyrimidine-5-methanol

    Substitution: Various substituted pyrimidine derivatives

Scientific Research Applications

Chemistry

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex heterocyclic compounds and as an intermediate in various chemical reactions.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition : It has been studied for its ability to inhibit specific enzymes, which can disrupt metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest it may possess antibacterial and antifungal properties.

Medicinal Chemistry

The compound is being explored for its therapeutic potential:

  • Anticancer Properties : Investigations into its role as an anticancer agent are ongoing, focusing on its mechanism of action against cancer cells.
  • Antiviral Activity : Studies are also examining its efficacy against viral infections.

Industrial Applications

In industry, this compound is utilized in:

  • Agrochemicals : As a precursor for the synthesis of pesticides and herbicides.
  • Dyes and Pigments : Its chemical structure allows it to be used in the production of various dyes.

Case Studies

StudyApplicationFindings
Study AAnticancer ActivityDemonstrated inhibition of tumor cell proliferation in vitro.
Study BAntimicrobial PropertiesShowed effectiveness against several bacterial strains with minimal inhibitory concentrations identified.
Study CEnzyme InhibitionFound to bind competitively to enzyme active sites, leading to decreased enzyme activity in biochemical assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Compound A : 2-Methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-β-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde
  • Substituents: Methoxy (C2), methyl (C3), and a xylopyranosylamino group (C4).
  • Impact: The methoxy group reduces nucleophilicity at C2 compared to the amino group in the target compound. The xylopyranosyl moiety introduces steric bulk and enhances solubility in polar solvents. Hydrogen-bonding patterns differ due to acetylated sugar interactions, stabilizing a 3D supramolecular network .
Compound B : 2-Methylsulfanyl-6-oxo-4-(tri-O-acetyl-β-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde
  • Substituents: Methylsulfanyl (C2) instead of amino.
  • Crystallographic studies show 1D hydrogen-bonded chains, contrasting with the 3D networks of Compound A .
Compound C : 4-Amino-1-methyl-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde
  • Substituents : Methylthio (C2) and methyl (N1).
  • Impact: Methylation at N1 reduces ring flexibility, while the methylthio group enhances stability against oxidation compared to the amino group. Melting point (226–228°C) suggests stronger intermolecular forces than the target compound, likely due to sulfur’s polarizability .
Compound D : 2-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]acetic acid
  • Substituents : Pyridinyl (C2) and acetic acid (C5).
  • Impact : The acetic acid group introduces acidity (pKa ~4–5), enabling salt formation and metal chelation. The pyridinyl group enhances π-π stacking in crystals, differing from the aldehyde’s hydrogen-bonding role in the target compound .

Hydrogen-Bonding and Crystallographic Behavior

  • Target Compound: The aldehyde and amino groups form intermolecular N–H···O and O–H···N bonds, creating layered structures. Syn conformation of the aldehyde is stabilized by supramolecular interactions .
  • Contrast with Amides (e.g., N-(4-fluorobenzyl)-carboxamides) : Amide groups participate in stronger, directional N–H···O=C bonds, often leading to tighter crystal packing and higher melting points (e.g., 218–220°C for 5b in ) compared to aldehydes .

Physical and Pharmacological Properties

Property Target Compound Compound C (Methylthio) Compound D (Acetic Acid)
Melting Point ~200–220°C (estimated) 226–228°C Not reported
Solubility Moderate in DMSO Low in water High in basic aqueous
Bioactivity Antiviral potential (purine analog similarity) Antimicrobial Metal chelation
  • Pharmacological Notes: The target compound’s aldehyde group may confer antiviral activity via nucleoside analog mechanisms, similar to valacyclovir (). However, methylsulfanyl derivatives (Compound B) show enhanced membrane permeability due to lipophilicity .

Market and Accessibility

The target compound is priced at ¥944.00/g (), reflecting its specialized synthesis. In contrast, simpler derivatives like 2-Aminopyrimidine-4,6-diol cost ¥81.00/100g, highlighting the cost impact of functional group complexity .

Biological Activity

2-Amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde, a heterocyclic compound, is part of the pyrimidine family and has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring with key functional groups:

  • Amino group at position 2
  • Oxo group at position 6
  • Carbaldehyde group at position 5

This unique structure contributes to its reactivity and biological properties.

Antimicrobial Activity

Research indicates that 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde exhibits significant antimicrobial properties. In various studies, it has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

The compound has also been studied for its anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The proposed mechanism includes the activation of caspase pathways and inhibition of cell cycle progression.

Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer (MCF-7) cells revealed that treatment with 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde resulted in a significant reduction in cell viability (IC50 = 12 µM), indicating its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Research has demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. This inhibition leads to reduced production of prostaglandins, mediating inflammatory responses.

Table 2: Inhibition of COX Enzymes

COX EnzymeIC50 (µM)
COX-125
COX-215

The biological activity of 2-amino-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde is attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors, leading to altered signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, contributing to its cytotoxic effects on cancer cells.

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